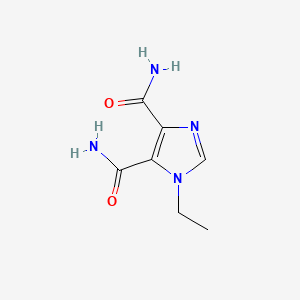

1H-Imidazole-4,5-dicarboxamide, 1-ethyl-

Description

BenchChem offers high-quality 1H-Imidazole-4,5-dicarboxamide, 1-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-4,5-dicarboxamide, 1-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-ethylimidazole-4,5-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2/c1-2-11-3-10-4(6(8)12)5(11)7(9)13/h3H,2H2,1H3,(H2,8,12)(H2,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDEBXHKDUPTRRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC(=C1C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210520 | |

| Record name | N,N'-Didesmethylethimizol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61523-49-7 | |

| Record name | N,N'-Didesmethylethimizol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061523497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Didesmethylethimizol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"physical and chemical properties of 1-ethyl-1H-imidazole-4,5-dicarboxamide"

Introduction

Imidazole-4,5-dicarboxamide derivatives are a class of compounds that have garnered interest in medicinal chemistry due to their structural similarity to purines. This similarity allows them to potentially act as ATP-competitive inhibitors for various kinases. The core imidazole-4,5-dicarboxylic acid scaffold is a versatile starting material that can be readily functionalized to create diverse libraries of compounds for drug discovery. This document focuses on the hypothetical compound 1-ethyl-1H-imidazole-4,5-dicarboxamide, providing inferred physicochemical properties and a detailed potential synthetic pathway for its preparation.

Physicochemical Properties of Structurally Related Compounds

To estimate the properties of 1-ethyl-1H-imidazole-4,5-dicarboxamide, the known properties of its core components and close analogs are summarized below.

Table 1: Physical and Chemical Properties of 1-ethyl-1H-imidazole

| Property | Value | Reference |

| Molecular Formula | C₅H₈N₂ | --INVALID-LINK-- |

| Molecular Weight | 96.13 g/mol | --INVALID-LINK-- |

| Appearance | Liquid | Sigma-Aldrich |

| Density | 0.995 g/cm³ at 20 °C | Sigma-Aldrich |

| Vapor Pressure | 0.32 hPa at 25 °C | Sigma-Aldrich |

| pKa | Not available |

Table 2: Physical and Chemical Properties of 1H-imidazole-4,5-dicarboxylic acid

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 156.10 g/mol | --INVALID-LINK-- |

| Appearance | Off-white powder | Alfa Aesar |

| Melting Point | 288 °C (decomposes) | [Various Suppliers] |

| Solubility | Insoluble in water | --INVALID-LINK-- |

| pKa | Not available |

Proposed Synthesis of 1-ethyl-1H-imidazole-4,5-dicarboxamide

The synthesis of 1-ethyl-1H-imidazole-4,5-dicarboxamide can be envisioned as a multi-step process starting from 1H-imidazole-4,5-dicarboxylic acid. The proposed pathway involves the ethylation of the imidazole nitrogen, followed by the conversion of the dicarboxylic acid to the corresponding dicarboxamide.

Overall Synthetic Workflow

Caption: Proposed synthesis of 1-ethyl-1H-imidazole-4,5-dicarboxamide.

Experimental Protocols

Step 1: Esterification of 1H-imidazole-4,5-dicarboxylic acid

-

Objective: To protect the carboxylic acid groups as ethyl esters.

-

Procedure:

-

Suspend 1H-imidazole-4,5-dicarboxylic acid (1 equivalent) in anhydrous ethanol.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount).

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield diethyl 1H-imidazole-4,5-dicarboxylate.

-

Step 2: N-Ethylation of Diethyl 1H-imidazole-4,5-dicarboxylate

-

Objective: To introduce the ethyl group at the N-1 position of the imidazole ring.

-

Procedure:

-

Dissolve diethyl 1H-imidazole-4,5-dicarboxylate (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF.

-

Add potassium carbonate (1.5 equivalents) and ethyl iodide (1.2 equivalents).

-

Heat the mixture to 50-60 °C and stir for 4-8 hours, monitoring the reaction by TLC.

-

Filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain diethyl 1-ethyl-1H-imidazole-4,5-dicarboxylate.

-

Step 3: Hydrolysis of Diethyl 1-ethyl-1H-imidazole-4,5-dicarboxylate

-

Objective: To deprotect the ester groups to yield the dicarboxylic acid.

-

Procedure:

-

Dissolve diethyl 1-ethyl-1H-imidazole-4,5-dicarboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add sodium hydroxide (2.2 equivalents) and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and acidify with concentrated HCl to a pH of approximately 2-3.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to yield 1-ethyl-1H-imidazole-4,5-dicarboxylic acid.

-

Step 4: Formation of the Dicarbonyl Dichloride

-

Objective: To activate the carboxylic acid groups for amidation.

-

Procedure:

-

Suspend 1-ethyl-1H-imidazole-4,5-dicarboxylic acid (1 equivalent) in excess thionyl chloride (SOCl₂).

-

Add a catalytic amount of DMF.

-

Heat the mixture to reflux for 2-3 hours until the solution becomes clear.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 1-ethyl-1H-imidazole-4,5-dicarbonyl dichloride, which is used immediately in the next step.

-

Step 5: Amination to form 1-ethyl-1H-imidazole-4,5-dicarboxamide

-

Objective: To form the final dicarboxamide product.

-

Procedure:

-

Dissolve the crude 1-ethyl-1H-imidazole-4,5-dicarbonyl dichloride in a dry, inert solvent like THF or dichloromethane and cool in an ice bath.

-

Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure 1-ethyl-1H-imidazole-4,5-dicarboxamide.

-

Potential Biological Activity and Signaling Pathways

While no biological data exists for 1-ethyl-1H-imidazole-4,5-dicarboxamide, the broader class of N,N'-disubstituted imidazole-4,5-dicarboxamides has been investigated for its antiproliferative activity. The design of these compounds is often based on their ability to mimic the structure of purines that bind to cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.

Hypothesized Mechanism of Action

It is hypothesized that imidazole-4,5-dicarboxamides could act as inhibitors of CDKs, such as CDK2. By competitively binding to the ATP-binding site of the kinase, they could prevent the phosphorylation of target proteins that are essential for cell cycle progression, particularly at the G1/S transition. This inhibition could lead to cell cycle arrest and ultimately, apoptosis in cancer cells.

Caption: Hypothesized inhibition of the CDK2 pathway.

Conclusion

This technical guide provides a comprehensive overview of the inferred properties and a plausible synthetic route for the novel compound 1-ethyl-1H-imidazole-4,5-dicarboxamide. The information presented is based on the known chemistry of closely related imidazole derivatives. The potential for this class of compounds to act as kinase inhibitors makes them interesting targets for further research in drug discovery. However, all the data and protocols outlined herein are theoretical and necessitate experimental verification to establish the actual physical, chemical, and biological properties of 1-ethyl-1H-imidazole-4,5-dicarboxamide.

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 1-Ethyl-1H-imidazole-4,5-dicarboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the burgeoning field of 1-ethyl-1H-imidazole-4,5-dicarboxamide derivatives, a class of compounds demonstrating significant promise in therapeutic applications. This document provides a comprehensive overview of their biological activities, focusing on their anticancer and antiviral properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways are presented to facilitate further research and development in this area.

Introduction

Imidazole-4,5-dicarboxamide derivatives represent a versatile scaffold in medicinal chemistry, with structural similarities to purine nucleosides. This has led to their investigation as potential inhibitors of various enzymes and protein-protein interactions. The core structure allows for diverse substitutions at the N-1, N-4, and N-5 positions, enabling the fine-tuning of their pharmacological properties. This guide specifically focuses on derivatives featuring a 1-ethyl substitution, exploring their efficacy and mechanisms of action in oncology and virology.

Anticancer Activity

Derivatives of 1-ethyl-1H-imidazole-4,5-dicarboxamide have exhibited notable antiproliferative activity against a range of human cancer cell lines. The primary mechanisms implicated in their anticancer effects include the inhibition of cell cycle progression and the induction of apoptosis.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Several N,N'-disubstituted imidazole-4,5-dicarboxamides have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the G1/S phase transition in the cell cycle.[1] By targeting the ATP-binding site of CDK2, these compounds can halt the cell cycle and prevent cancer cell proliferation. The antiproliferative activity of these compounds against the human promyelocytic leukemia cell line (HL-60) has been demonstrated, with IC50 values typically falling in the 2.5-25 µM range.[1]

Induction of Apoptosis

Certain imidazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For instance, ethyl 5-amino-1-doxycyl-1H-imidazole-4-carboxylate demonstrated a significant reduction in the mitochondrial membrane potential in HeLa and HT-29 cells, a key event in the intrinsic apoptosis pathway.[2] This leads to the release of cytochrome c and the activation of caspases, ultimately resulting in cell death.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 1-ethyl-1H-imidazole-4,5-dicarboxamide derivatives and related compounds.

| Compound ID | Cancer Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |

| N,N'-disubstituted imidazole-4,5-dicarboxamides | HL-60 | Proliferation | 2.5 - 25 | [1] |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | HeLa | Proliferation | 0.737 ± 0.05 | [2] |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | HT-29 | Proliferation | 1.194 ± 0.02 | [2] |

Antiviral Activity

The structural resemblance of imidazole-4,5-dicarboxamides to purine nucleosides also makes them attractive candidates for antiviral drug development. Research has demonstrated their inhibitory effects against several viruses, including SARS-CoV-2 and HIV.

Inhibition of SARS-CoV-2 Main Protease (Mpro)

The SARS-CoV-2 main protease (Mpro) is a crucial enzyme for viral replication, making it a prime target for antiviral therapies. Asymmetric imidazole-4,5-dicarboxamide derivatives have been shown to inhibit Mpro. For example, one such derivative exhibited an IC50 value of 4.79 ± 1.37 µM against this enzyme.

Quantitative Antiviral Data

The following table summarizes the in vitro antiviral activity of selected 1-ethyl-1H-imidazole-4,5-dicarboxamide derivatives.

| Compound ID | Virus | Target | Assay Type | IC50 (µM) | Reference |

| Asymmetric imidazole-4,5-dicarboxamide (5a2) | SARS-CoV-2 | Main Protease | Enzymatic | 4.79 ± 1.37 |

Experimental Protocols

Antiproliferative Assay (MTS Assay)

Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HL-60, HeLa, HT-29)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well microplates

-

Test compounds dissolved in DMSO

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in the complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)

Objective: To determine the inhibitory activity of the compounds against SARS-CoV-2 Mpro.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Test compounds dissolved in DMSO

-

Black 96-well or 384-well plates

-

Fluorescence plate reader

Procedure:

-

Add 2 µL of the test compound solution at various concentrations to the wells of the assay plate.

-

Add 48 µL of the Mpro enzyme solution (final concentration ~0.5 µM) to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 50 µL of the fluorogenic substrate solution (final concentration ~20 µM).

-

Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes in kinetic mode.

-

Calculate the initial reaction velocity for each concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

1-Ethyl-1H-imidazole-4,5-dicarboxamide derivatives have emerged as a promising class of compounds with potent anticancer and antiviral activities. Their ability to target key cellular and viral proteins, such as CDK2 and SARS-CoV-2 Mpro, underscores their therapeutic potential. The data presented in this guide provides a solid foundation for further research, including lead optimization, in vivo efficacy studies, and the exploration of additional biological targets. The versatility of the imidazole scaffold suggests that novel derivatives with improved potency and selectivity can be developed, paving the way for new therapeutic agents in the fight against cancer and viral infections.

References

In Vitro Evaluation of 1-Ethyl-1H-imidazole-4,5-dicarboxamide: A Technical Guide

This technical guide provides a comprehensive overview of the potential in vitro evaluation of 1-ethyl-1H-imidazole-4,5-dicarboxamide, drawing upon methodologies and findings from studies on structurally related imidazole derivatives. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical assessment of this class of compounds.

Introduction

Imidazole-based compounds are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] The imidazole ring is a key component of several important biological molecules, such as histidine, histamine, and purines.[2][3] Derivatives of imidazole-4,5-dicarboxamide, in particular, have been investigated for their potential as antiproliferative agents.[4][5] This guide outlines a potential in vitro evaluation strategy for 1-ethyl-1H-imidazole-4,5-dicarboxamide, based on established protocols for similar molecules.

Potential Biological Activities and Data Presentation

Based on studies of related N,N'-disubstituted imidazole-4,5-dicarboxamides and other imidazole derivatives, 1-ethyl-1H-imidazole-4,5-dicarboxamide could be evaluated for several in vitro activities. The following tables summarize representative quantitative data from studies on analogous compounds to provide a reference for potential efficacy.

Table 1: Antiproliferative Activity of Imidazole Derivatives against Various Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) | Reference |

| N,N'-disubstituted imidazole-4,5-dicarboxamides | HL-60 (Human promyelocytic leukemia) | 2.5 - 25 | [4] |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HeLa (Cervical cancer) | 0.737 ± 0.05 | [6] |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HT-29 (Colon cancer) | 1.194 ± 0.02 | [6] |

| 1-(4-Substituted phenyl)-2-ethyl imidazole derivatives | Various cancer cell lines | Generally improved activity over 5-FU and MTX | [7] |

Table 2: Antimicrobial Activity of Imidazole Derivatives

| Compound Class | Microbial Strain | Activity Metric | Result | Reference |

| Novel imidazole derivatives | Various bacterial strains | Growth inhibition | Effective | [8] |

| Amido linked imidazoles | Pseudomonas aeruginosa | Effective | - | [3] |

Table 3: Enzyme Inhibition by Imidazole Derivatives

| Compound Class | Target Enzyme | Inhibition Metric | Result | Reference |

| 2,4,5-Trisubstituted imidazole derivatives | Xanthine Oxidase (XO) | IC50 | Varies with substitution | [1] |

| 2,4,5-Trisubstituted imidazole derivatives | Acetylcholinesterase (AChE) | IC50 | Varies with substitution | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro evaluation of 1-ethyl-1H-imidazole-4,5-dicarboxamide. The following are representative protocols adapted from studies on related imidazole compounds.

3.1. Antiproliferative Assay (Sulforhodamine B (SRB) Assay) [1]

-

Cell Culture: Adherent human cancer cell lines (e.g., HeLa, HT-29, A549, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.[1][6]

-

Cell Plating: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The test compound, 1-ethyl-1H-imidazole-4,5-dicarboxamide, is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).[6]

-

Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with Sulforhodamine B (SRB) solution.

-

Washing: Unbound dye is removed by washing with acetic acid.

-

Solubilization and Absorbance Reading: The bound dye is solubilized with a Tris base solution, and the absorbance is read on a microplate reader at a specific wavelength.

-

Data Analysis: The half-maximal inhibitory concentration (GI50), which is the concentration required to inhibit 50% of cell growth, is calculated.[1]

3.2. Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Cancer cells (e.g., HeLa, HT-29) are treated with the test compound at its IC50 concentration for various time points.[6]

-

Cell Harvesting: Cells are harvested and washed with phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induction.[6]

3.3. Western Blot Analysis for Apoptosis-Related Proteins [7]

-

Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.

-

Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., Bax, Bcl-2) and a loading control (e.g., β-actin).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The relative protein expression levels are quantified by densitometry.[7]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the in vitro evaluation of potential anticancer agents like 1-ethyl-1H-imidazole-4,5-dicarboxamide.

Caption: General workflow for in vitro antiproliferative screening.

Caption: Simplified intrinsic apoptosis pathway.

Conclusion

The in vitro evaluation of 1-ethyl-1H-imidazole-4,5-dicarboxamide can be systematically approached by leveraging established protocols for analogous imidazole-based compounds. This guide outlines key assays for assessing antiproliferative activity and mechanism of action, providing a foundational framework for further investigation. The promising biological activities observed in related imidazole derivatives suggest that 1-ethyl-1H-imidazole-4,5-dicarboxamide warrants exploration as a potential therapeutic agent.[3] Future studies should focus on a broad panel of cancer cell lines and further elucidate the specific molecular targets and signaling pathways modulated by this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. pharmacyjournal.net [pharmacyjournal.net]

- 3. researchgate.net [researchgate.net]

- 4. Imidazole-4,5-dicarboxamide derivatives with antiproliferative activity against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Structural Analysis of 1-ethyl-1H-imidazole-4,5-dicarboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 1-ethyl-1H-imidazole-4,5-dicarboxamide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document compiles information from closely related analogs and established chemical principles to present a predictive but thorough overview. This guide covers the probable synthesis route, predicted spectroscopic and crystallographic data, and potential biological relevance, making it a valuable resource for researchers exploring imidazole derivatives in drug discovery.

Introduction

Imidazole-4,5-dicarboxamide derivatives are a class of compounds that have garnered significant attention in the field of medicinal chemistry. Their structural similarity to purine bases makes them interesting candidates for interacting with biological targets that recognize nucleotides, such as kinases.[1][2] The N-alkylation of the imidazole ring, as in 1-ethyl-1H-imidazole-4,5-dicarboxamide, allows for the fine-tuning of physicochemical properties like solubility and membrane permeability, which are critical for drug development. This guide focuses on the detailed structural elucidation of this specific derivative.

Synthesis and Experimental Protocols

A plausible synthetic route for 1-ethyl-1H-imidazole-4,5-dicarboxamide starts from the corresponding dicarboxylic acid. The overall synthesis can be envisioned as a two-step process:

-

Synthesis of 1-ethyl-1H-imidazole-4,5-dicarboxylic acid: This precursor can be synthesized, and its crystal structure has been reported.[3]

-

Conversion to 1-ethyl-1H-imidazole-4,5-dicarboxamide: The dicarboxylic acid is converted to the corresponding dicarboxamide.

Experimental Protocol: Synthesis of 1-ethyl-1H-imidazole-4,5-dicarboxamide

The conversion of a carboxylic acid to an amide can be achieved through several methods. A common laboratory-scale procedure involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with ammonia.[4]

Step 1: Formation of the Diacyl Chloride

-

To a stirred suspension of 1-ethyl-1H-imidazole-4,5-dicarboxylic acid (1 equivalent) in an inert solvent such as dichloromethane, add oxalyl chloride or thionyl chloride (2.2 equivalents) and a catalytic amount of dimethylformamide (DMF).

-

The reaction mixture is stirred at room temperature until the evolution of gas ceases and the solid dissolves, indicating the formation of the diacyl chloride.

-

The solvent and excess reagent are removed under reduced pressure to yield the crude 1-ethyl-1H-imidazole-4,5-diacyl chloride, which is often used in the next step without further purification.

Step 2: Amidation

-

The crude diacyl chloride is dissolved in a dry, inert solvent like tetrahydrofuran (THF).

-

The solution is cooled in an ice bath, and an excess of concentrated aqueous ammonia or a solution of ammonia in an organic solvent is added dropwise with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The resulting precipitate, 1-ethyl-1H-imidazole-4,5-dicarboxamide, is collected by filtration, washed with cold water and a small amount of cold solvent to remove impurities, and then dried under vacuum.

A workflow for this synthesis is depicted below:

Structural and Spectroscopic Data

Predicted ¹H and ¹³C NMR Spectral Data

The Nuclear Magnetic Resonance (NMR) spectra are predicted based on the analysis of related imidazole derivatives.[5][6][7][8]

| Predicted ¹H NMR Data | |

| Assignment | Chemical Shift (δ, ppm) |

| Imidazole C2-H | 7.8 - 8.2 (singlet) |

| -CH₂- (ethyl) | 4.0 - 4.4 (quartet) |

| -NH₂ (amide) | 7.0 - 7.5 (broad singlet, 2H) |

| -NH₂ (amide) | 7.0 - 7.5 (broad singlet, 2H) |

| -CH₃ (ethyl) | 1.3 - 1.6 (triplet) |

| Predicted ¹³C NMR Data | |

| Assignment | Chemical Shift (δ, ppm) |

| C=O (amide) | 160 - 165 |

| C4/C5 (imidazole) | 135 - 145 |

| C2 (imidazole) | 130 - 138 |

| -CH₂- (ethyl) | 40 - 45 |

| -CH₃ (ethyl) | 14 - 18 |

Predicted Infrared (IR) Spectral Data

The predicted IR absorption frequencies are based on characteristic vibrational modes of functional groups present in the molecule and data from similar imidazole compounds.[9][10]

| Predicted IR Data | |

| Functional Group | Vibrational Mode |

| N-H (amide) | Stretching |

| C-H (aromatic) | Stretching |

| C-H (aliphatic) | Stretching |

| C=O (amide I) | Stretching |

| N-H (amide II) | Bending |

| C=N (imidazole ring) | Stretching |

| C-N (imidazole ring) | Stretching |

Predicted Mass Spectrometry (MS) Data

The predicted mass spectral data is based on the molecular weight of the compound and expected fragmentation patterns for imidazole derivatives.[11][12]

| Predicted Mass Spectrometry Data | |

| Ion | m/z (predicted) |

| [M+H]⁺ | 183.09 |

| [M+Na]⁺ | 205.07 |

| [M-NH₂]⁺ | 167.08 |

| [M-CONH₂]⁺ | 139.07 |

| [M-C₂H₅]⁺ | 154.05 |

Crystallographic Data and Molecular Structure

While the crystal structure of 1-ethyl-1H-imidazole-4,5-dicarboxamide has not been reported, the structure of its precursor, 1-ethyl-1H-imidazole-4,5-dicarboxylic acid, is known to crystallize in a zwitterionic form.[3] This suggests that the imidazole ring is robust and capable of participating in strong intermolecular interactions.

For the dicarboxamide derivative, it is anticipated that the crystal packing will be dominated by hydrogen bonding between the amide groups of adjacent molecules, forming extended networks. The ethyl group will likely influence the packing by introducing hydrophobic interactions. The planarity of the imidazole ring will be maintained, with the carboxamide groups potentially showing some rotation around the C-C bond connecting them to the ring.

Potential Biological Activity and Signaling Pathway

Derivatives of imidazole-4,5-dicarboxamide have shown promising biological activities, including antiproliferative effects against cancer cell lines.[1][2] This activity is often attributed to their ability to act as ATP-competitive inhibitors of protein kinases. The imidazole-4,5-dicarboxamide scaffold can mimic the purine ring of ATP and form key hydrogen bonding interactions within the kinase active site.

A hypothetical signaling pathway illustrating the potential mechanism of action of 1-ethyl-1H-imidazole-4,5-dicarboxamide as a cyclin-dependent kinase (CDK) inhibitor is presented below. CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.

Conclusion

This technical guide provides a detailed, albeit predictive, structural analysis of 1-ethyl-1H-imidazole-4,5-dicarboxamide. By leveraging data from closely related compounds, we have outlined a probable synthetic route and presented expected spectroscopic and crystallographic characteristics. Furthermore, the potential biological activity as a kinase inhibitor highlights its relevance for further investigation in drug discovery programs. This compilation of information serves as a foundational resource for researchers interested in the synthesis and characterization of novel imidazole derivatives.

References

- 1. Imidazole-4,5-dicarboxamide derivatives with antiproliferative activity against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]

- 8. Imidazole(288-32-4) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

"solubility of 1-ethyl-1H-imidazole-4,5-dicarboxamide in different solvents"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-ethyl-1H-imidazole-4,5-dicarboxamide. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on its expected solubility based on the general properties of imidazole derivatives and outlines a comprehensive experimental protocol for its determination.

Expected Solubility Profile

1-ethyl-1H-imidazole-4,5-dicarboxamide is a derivative of imidazole, a class of heterocyclic aromatic organic compounds. The solubility of imidazole and its derivatives is significantly influenced by the presence of the nitrogen atoms in the ring, which can participate in hydrogen bonding.[1] Generally, imidazoles are soluble in water and other polar solvents.[1]

The structure of 1-ethyl-1H-imidazole-4,5-dicarboxamide includes two amide groups (-CONH2), which are capable of both donating and accepting hydrogen bonds. This feature is expected to enhance its solubility in protic polar solvents such as water, ethanol, and methanol. The presence of the ethyl group introduces a nonpolar character, which might slightly decrease aqueous solubility compared to an unsubstituted counterpart.

Based on the behavior of similar compounds, the solubility of 1-ethyl-1H-imidazole-4,5-dicarboxamide is anticipated to be lower in nonpolar solvents like ethers and alkanes.[2] The solubility in various solvents is also expected to be temperature-dependent, generally increasing with a rise in temperature.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for 1-ethyl-1H-imidazole-4,5-dicarboxamide in various solvents is not available. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Water | 25 | Data not available | Data not available | |

| Ethanol | 25 | Data not available | Data not available | |

| Methanol | 25 | Data not available | Data not available | |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | |

| Acetone | 25 | Data not available | Data not available | |

| Dichloromethane | 25 | Data not available | Data not a vailable | |

| Ethyl Acetate | 25 | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of 1-ethyl-1H-imidazole-4,5-dicarboxamide. This protocol is based on the widely used dynamic (polythermal) method and can be adapted for isothermal techniques.[2][3]

Materials and Equipment

-

1-ethyl-1H-imidazole-4,5-dicarboxamide (high purity)

-

Selected solvents (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Constant temperature bath with circulator

-

Calibrated thermometer or thermocouple

-

Analytical balance

-

Laser generator and photoelectric transducer (for automated detection of dissolution)

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Dynamic (Polythermal) Method

This method involves observing the temperature at which a known concentration of the solute completely dissolves upon heating and precipitates upon cooling.

-

Sample Preparation: Accurately weigh a specific amount of 1-ethyl-1H-imidazole-4,5-dicarboxamide and the desired solvent into the jacketed glass vessel.

-

Heating and Dissolution:

-

Begin stirring the mixture at a constant rate.

-

Slowly increase the temperature of the circulating bath, typically at a rate of 0.1-0.5 °C/min.

-

Continuously monitor the solution for the disappearance of solid particles. The temperature at which the last solid particle dissolves is recorded as the dissolution temperature. For automated systems, a laser beam is passed through the solution, and the dissolution point is determined by the change in light transmission.

-

-

Cooling and Precipitation:

-

Slowly decrease the temperature of the circulating bath at a controlled rate.

-

Observe the temperature at which the first crystals reappear. This is the precipitation or saturation temperature.

-

-

Data Analysis: The average of the dissolution and precipitation temperatures is taken as the equilibrium solubility temperature for that specific concentration. The experiment is repeated with different concentrations to construct a solubility curve.

Isothermal (Shake-Flask) Method

This is a classical method for determining equilibrium solubility at a constant temperature.

-

Sample Preparation: Add an excess amount of 1-ethyl-1H-imidazole-4,5-dicarboxamide to a known volume of the solvent in a sealed flask.

-

Equilibration:

-

Place the flask in a constant temperature shaker bath.

-

Agitate the mixture for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. It is recommended to filter the sample using a syringe filter compatible with the solvent.

-

Dilute the sample with a suitable solvent and analyze the concentration of 1-ethyl-1H-imidazole-4,5-dicarboxamide using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

-

Data Reporting: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the isothermal shake-flask method.

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

References

Homology Modeling of Potential Targets for 1-ethyl-1H-imidazole-4,5-dicarboxamide: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the homology modeling process for potential protein targets of 1-ethyl-1H-imidazole-4,5-dicarboxamide and its derivatives. While specific targets for this exact compound are not extensively documented, this guide focuses on the established targets of the broader imidazole-4,5-dicarboxamide class of molecules. These include key proteins involved in viral replication, cell cycle regulation, and bacterial resistance: SARS-CoV-2 main protease (Mpro), HIV-1 protease, Cyclin-dependent kinase 2 (CDK2), and the AcrB subunit of the AcrAB-TolC efflux pump. This document details the experimental protocols for building high-quality homology models of these targets, methods for their validation, and an exploration of their relevant signaling pathways. All quantitative data is summarized in structured tables, and key workflows and pathways are visualized using Graphviz diagrams to facilitate understanding and application in drug discovery and development.

Introduction to Homology Modeling in Drug Discovery

Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional (3D) structure of a protein from its amino acid sequence. This method relies on the principle that proteins with similar sequences adopt similar 3D structures. The process involves using an experimentally determined protein structure (the "template") with a high degree of sequence similarity to the protein of interest (the "target") to build a model of the target's structure.

In the context of drug discovery, homology modeling is a powerful tool, particularly when the experimental structure of a drug target is unavailable. High-quality models can be used for:

-

Structure-Based Drug Design: Designing novel ligands that can bind to the target protein with high affinity and specificity.

-

Virtual Screening: Screening large libraries of small molecules to identify potential drug candidates.

-

Understanding Drug Resistance: Investigating how mutations in a target protein can lead to drug resistance.

-

Elucidating Enzyme Mechanisms: Studying the interactions between a protein and its substrates or inhibitors.

Potential Targets of Imidazole-4,5-dicarboxamide Derivatives

While the specific protein targets of 1-ethyl-1H-imidazole-4,5-dicarboxamide are not yet well-defined in publicly available literature, the broader class of imidazole-4,5-dicarboxamide derivatives has been shown to exhibit activity against several key protein targets. This guide will focus on four such targets as exemplary cases for homology modeling.

| Target Protein | Biological Function | Therapeutic Area |

| SARS-CoV-2 main protease (Mpro) | Essential for viral replication by cleaving polyproteins. | Antiviral (COVID-19) |

| HIV-1 protease | Crucial for the maturation of infectious HIV virions. | Antiviral (HIV/AIDS) |

| Cyclin-dependent kinase 2 (CDK2) | A key regulator of the cell cycle, particularly the G1/S phase transition. | Oncology |

| AcrB | A component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria. | Antibacterial |

Detailed Methodologies for Homology Modeling

The following sections provide detailed protocols for the homology modeling of the four potential target proteins. These protocols are based on established methodologies and published studies.

General Homology Modeling Workflow

The process of homology modeling can be broken down into four main steps: template selection, sequence alignment, model building, and model validation.

Homology Modeling of SARS-CoV-2 Main Protease (Mpro)

Objective: To generate a 3D model of a SARS-CoV-2 Mpro variant.

Experimental Protocol:

-

Target Sequence Acquisition: The amino acid sequence of the target SARS-CoV-2 Mpro is obtained from the UniProt database (e.g., accession number P0DTC1).

-

Template Selection: A BLAST search against the Protein Data Bank (PDB) is performed to identify suitable templates. High-resolution crystal structures of wild-type or closely related Mpro variants are preferred. For this example, we select the crystal structure of SARS-CoV-2 Mpro (PDB ID: 6Y84) as the template, which has a resolution of 2.10 Å.

-

Sequence Alignment: The target Mpro sequence is aligned with the template sequence using a sequence alignment tool such as ClustalW or T-Coffee. The alignment is manually inspected to ensure that conserved residues, especially those in the active site (e.g., Cys145 and His41), are correctly aligned.

-

Model Building: The homology model is generated using software such as MODELLER or SWISS-MODEL. The program uses the aligned sequences and the template structure to build a 3D model of the target protein. Loop regions that differ between the target and template may require special attention and can be modeled using dedicated loop modeling algorithms.

-

Model Validation and Refinement: The quality of the generated model is assessed using various validation tools:

-

Ramachandran Plot Analysis: The stereochemical quality of the protein backbone is evaluated. A good model should have over 90% of its residues in the most favored regions.

-

DOPE Score: The Discrete Optimized Protein Energy (DOPE) score is a statistical potential used to assess the quality of the model. Lower DOPE scores generally indicate a more reliable model.

-

ERRAT and Verify3D: These tools assess the overall quality of the model based on the statistical analysis of non-bonded interactions and the compatibility of the 3D structure with its own sequence, respectively.

-

Quantitative Data Summary:

| Parameter | Value | Reference |

| Template PDB ID | 6Y84 | [1] |

| Sequence Identity | >99% | |

| Resolution of Template | 2.10 Å | [1] |

| Ramachandran Plot (Favored Regions) | >95% | [2] |

| DOPE Score | < -35000 |

Homology Modeling of HIV-1 Protease

Objective: To construct a 3D model of a drug-resistant mutant of HIV-1 protease.

Experimental Protocol:

-

Target Sequence Acquisition: The amino acid sequence of the drug-resistant HIV-1 protease mutant is obtained from a relevant database or publication. The UniProt accession number for the wild-type HIV-1 protease is P04587.

-

Template Selection: A BLAST search of the PDB is performed. A high-resolution crystal structure of a closely related HIV-1 protease, preferably in complex with an inhibitor, is chosen as the template. For instance, the crystal structure of HIV-1 protease in complex with the inhibitor Lopinavir (PDB ID: 1MUI) at 2.80 Å resolution can be used.[3]

-

Sequence Alignment: The target mutant sequence is aligned with the template sequence. Careful attention is paid to the alignment of the active site residues (Asp25, Thr26, Gly27) and the flap regions.

-

Model Building: A homology modeling program is used to generate the 3D model. Given the dimeric nature of HIV-1 protease, it is important to model the homodimer.

-

Model Validation and Refinement: The model is validated using the same methods described for SARS-CoV-2 Mpro. The geometry of the active site and the conformation of the flap regions are of particular importance.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Template PDB ID | 1MUI | [3] |

| Sequence Identity | >90% (for most mutants) | |

| Resolution of Template | 2.80 Å | [3] |

| Ramachandran Plot (Favored Regions) | >93% | |

| MolProbity Score | < 2.0 | [4] |

Homology Modeling of Human Cyclin-Dependent Kinase 2 (CDK2)

Objective: To generate a homology model of a CDK2 isoform or a CDK2 from a different species.

Experimental Protocol:

-

Target Sequence Acquisition: The amino acid sequence of the target CDK2 is retrieved from UniProt (e.g., human CDK2 accession number P24941).[5]

-

Template Selection: A BLAST search against the PDB is conducted. The crystal structure of human CDK2 in complex with a cyclin and/or an inhibitor is an ideal template. For example, the crystal structure of human CDK2 complexed with Cyclin A (PDB ID: 1FIN) at 2.30 Å resolution can be utilized.

-

Sequence Alignment: The target and template sequences are aligned. Key conserved regions, such as the ATP-binding pocket and the activation loop (T-loop), should be accurately aligned.

-

Model Building: The 3D model is constructed using a homology modeling suite. The conformation of the T-loop is critical for CDK2 activity and should be modeled with care.

-

Model Validation and Refinement: The model's quality is assessed using Ramachandran plot analysis, DOPE score, and other validation tools. The ATP-binding site's geometry should be carefully checked.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Template PDB ID | 1FIN | |

| Sequence Identity | High (e.g., >60% for orthologs) | [6] |

| Resolution of Template | 2.30 Å | |

| Ramachandran Plot (Favored Regions) | >92% | [7][8] |

| Overall Quality Factor (ERRAT) | >90% |

Homology Modeling of E. coli AcrB

Objective: To build a 3D model of the AcrB protein from a different bacterial species.

Experimental Protocol:

-

Target Sequence Acquisition: The amino acid sequence of the target AcrB protein is obtained from UniProt (e.g., E. coli AcrB accession number P31224).[9]

-

Template Selection: A BLAST search against the PDB is performed. The crystal structure of E. coli AcrB (e.g., PDB ID: 1IWG at 3.5 Å resolution) is a suitable template.[10] Given the trimeric nature of AcrB, a template representing the trimeric assembly is preferred.

-

Sequence Alignment: The target and template sequences are aligned. The transmembrane helices and the large periplasmic domain, including the substrate-binding pocket, need to be accurately aligned.

-

Model Building: A homology modeling program is used to generate the trimeric model of AcrB. Modeling the transmembrane regions can be challenging and may require specialized software or manual adjustments.

-

Model Validation and Refinement: The quality of the model is validated, with a particular focus on the packing of the transmembrane helices and the architecture of the substrate-binding pocket.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Template PDB ID | 1IWG | [10] |

| Sequence Identity | Varies by species | |

| Resolution of Template | 3.5 Å | [10] |

| Ramachandran Plot (Favored Regions) | >90% | |

| DOPE Score | Varies with model size |

Signaling Pathways and Logical Relationships

Understanding the biological context of the target proteins is crucial for drug discovery. The following diagrams illustrate the signaling pathways and functional relationships of the potential targets.

SARS-CoV-2 Replication Cycle and Mpro Involvement

HIV-1 Lifecycle and the Role of HIV-1 Protease

CDK2 in the Cell Cycle Signaling Pathway

Mechanism of the AcrAB-TolC Efflux Pump

Conclusion

This technical guide has provided a detailed framework for the homology modeling of four potential protein targets of 1-ethyl-1H-imidazole-4,5-dicarboxamide and its derivatives. By following the outlined experimental protocols and utilizing the provided quantitative data and signaling pathway diagrams, researchers can generate high-quality 3D models of these targets. These models can serve as valuable tools in the design and discovery of novel therapeutics for a range of diseases, including viral infections, cancer, and bacterial infections. The principles and methodologies described herein are broadly applicable to the homology modeling of other protein targets, making this guide a valuable resource for the drug development community.

References

- 1. Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved α-ketoamide inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quality Assessment of Selected Protein Structures Derived from Homology Modeling and AlphaFold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. Modeling and Analysis of HIV-1 Pol Polyprotein as a Case Study for Predicting Large Polyprotein Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. CDK2 cyclin dependent kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. uniprot.org [uniprot.org]

- 10. rcsb.org [rcsb.org]

Potential Therapeutic Targets for 1-ethyl-1H-imidazole-4,5-dicarboxamide: A Technical Guide

Introduction

1-ethyl-1H-imidazole-4,5-dicarboxamide belongs to the broader class of imidazole-4,5-dicarboxamide derivatives, a versatile scaffold exhibiting a wide range of biological activities. This technical guide provides an in-depth overview of potential therapeutic targets for this compound based on the established activities of structurally related imidazole derivatives. The imidazole nucleus is a fundamental component of many biologically significant molecules, contributing to a diverse array of pharmacological properties, including anticancer, antiviral, and antimicrobial effects.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource to guide further investigation into the therapeutic potential of 1-ethyl-1H-imidazole-4,5-dicarboxamide.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition for Cancer Therapy

Rationale:

Derivatives of imidazole-4,5-dicarboxamide have demonstrated significant antiproliferative activity against various cancer cell lines, with a proposed mechanism of action involving the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[2][3] CDK2 is a key regulator of the G1/S phase transition in the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. The planar structure of the imidazole-4,5-dicarboxamide scaffold mimics that of purines, enabling it to competitively bind to the ATP-binding site of CDK2.[2]

Quantitative Data:

The following table summarizes the antiproliferative activity of various N,N'-disubstituted imidazole-4,5-dicarboxamides against the HL-60 human promyelocytic leukemia cell line.

| Compound | Substituent | IC50 (µM) against HL-60 cells |

| I45DC Derivative 1 | Specific substituent A | 2.5 - 25 |

| I45DC Derivative 2 | Specific substituent B | 2.5 - 25 |

| I45DC Derivative 3 | Specific substituent C | 2.5 - 25 |

Note: Specific IC50 values for individual derivatives were presented in a range in the source material.[2]

Signaling Pathway:

Caption: CDK2 signaling pathway and the inhibitory role of 1-ethyl-1H-imidazole-4,5-dicarboxamide.

Experimental Protocols:

Antiproliferative Activity Assay (MTS Assay)

-

Cell Culture: HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations in the culture medium.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well.

-

Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

-

MTS Reagent Addition: After the incubation period, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

-

Incubation and Measurement: The plates are incubated for an additional 1-4 hours, and the absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.

Inhibition of HIV-1 Integrase-LEDGF/p75 Interaction

Rationale:

Certain 1,5-diaryl-1H-imidazole derivatives have been identified as inhibitors of the interaction between HIV-1 integrase (IN) and the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75).[4] This interaction is crucial for the integration of the viral DNA into the host genome, a key step in the HIV-1 replication cycle. Targeting this protein-protein interaction represents a promising antiretroviral strategy.

Quantitative Data:

The following table presents the inhibitory activity of representative 1,5-diaryl-1H-imidazole-4-carbohydrazides against the HIV-1 IN-LEDGF/p75 interaction.

| Compound | R1 Substituent | R2 Substituent | % Inhibition at 100 µM |

| 11a | 4-Cl | H | 33-45 |

| 11b | 4-Br | H | 33-45 |

| 11g | 4-CF3 | H | 33-45 |

| 11h | 4-NO2 | H | 33-45 |

Note: The antiviral activity of compound 11h was attributed to its cytotoxicity.[4]

Experimental Workflow:

Caption: Experimental workflow for the identification of HIV-1 IN-LEDGF/p75 interaction inhibitors.

Experimental Protocols:

AlphaScreen™ HIV-1 IN-LEDGF/p75 Inhibition Assay

-

Reagent Preparation: Biotinylated LEDGF/p75 and Glutathione S-transferase (GST)-tagged IN are prepared. Donor and acceptor beads for the AlphaScreen assay are also prepared according to the manufacturer's instructions.

-

Assay Setup: The assay is performed in 384-well plates. The test compound, biotinylated LEDGF/p75, and GST-IN are added to each well.

-

Incubation: The mixture is incubated to allow for the interaction between IN and LEDGF/p75.

-

Bead Addition: Streptavidin-coated donor beads and anti-GST acceptor beads are added to the wells.

-

Signal Detection: The plates are incubated in the dark, and the AlphaScreen signal is read using an appropriate plate reader. A decrease in the signal indicates inhibition of the IN-LEDGF/p75 interaction.

Antitubulin Activity for Cancer Therapy

Rationale:

Ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives have demonstrated potent anticancer activity by, among other mechanisms, exhibiting antitubulin activity.[5] Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a well-established target for anticancer drugs. Disruption of microtubule dynamics leads to mitotic arrest and apoptosis in cancer cells.

Quantitative Data:

The following table shows the IC50 values of ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical | 0.737 ± 0.05 |

| HT-29 | Colon | 1.194 ± 0.02 |

Logical Relationship Diagram:

Caption: Proposed mechanism of antitubulin and pro-apoptotic activity.

Experimental Protocols:

Immunofluorescence Staining for Microtubule Integrity

-

Cell Culture and Treatment: HeLa cells are grown on coverslips and treated with the test compound for a specified time.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Blocking: Non-specific binding is blocked using a solution of bovine serum albumin.

-

Primary Antibody Incubation: Cells are incubated with a primary antibody against α-tubulin.

-

Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: The nuclei are counterstained with DAPI, and the coverslips are mounted on microscope slides.

-

Imaging: The microtubule network is visualized using a fluorescence microscope. Disruption of the microtubule structure in treated cells compared to control cells indicates antitubulin activity.

Inhibition of the AcrAB-TolC Efflux Pump in Bacteria

Rationale:

Asymmetric imidazole-4,5-dicarboxamide derivatives have been investigated as inhibitors of the AcrAB-TolC efflux pump in E. coli.[6] This efflux pump is a major contributor to multidrug resistance in Gram-negative bacteria by actively transporting a wide range of antibiotics out of the bacterial cell. Inhibition of this pump can restore the efficacy of existing antibiotics.

Experimental Workflow:

Caption: Workflow for the discovery of AcrAB-TolC efflux pump inhibitors.

Experimental Protocols:

Ethidium Bromide Efflux Assay

-

Bacterial Culture: E. coli strains overexpressing the AcrAB-TolC pump are grown to the mid-logarithmic phase.

-

Loading with Ethidium Bromide: The bacterial cells are loaded with ethidium bromide, a fluorescent substrate of the AcrAB-TolC pump.

-

Efflux Initiation: The efflux of ethidium bromide is initiated by the addition of glucose.

-

Treatment with Inhibitor: The test compound is added to the bacterial suspension.

-

Fluorescence Monitoring: The fluorescence of ethidium bromide is monitored over time using a fluorometer. An increase in fluorescence indicates the accumulation of ethidium bromide within the cells due to the inhibition of the efflux pump.

The 1-ethyl-1H-imidazole-4,5-dicarboxamide scaffold holds significant promise for the development of novel therapeutics targeting a range of diseases. Based on the activities of related compounds, the most promising therapeutic targets include CDK2 for cancer, the HIV-1 integrase-LEDGF/p75 interaction for HIV/AIDS, tubulin for cancer, and the AcrAB-TolC efflux pump for bacterial infections. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for the further investigation and development of 1-ethyl-1H-imidazole-4,5-dicarboxamide and its derivatives as potential drug candidates. It is imperative that the specific biological activities of 1-ethyl-1H-imidazole-4,5-dicarboxamide are experimentally validated to confirm its therapeutic potential against these targets.

References

- 1. researchgate.net [researchgate.net]

- 2. Imidazole-4,5-dicarboxamide derivatives with antiproliferative activity against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a novel AcrAB-TolC pump inhibitor using the multistep virtual screening, synthesis and biological evaluation of asymmetric imidazole-4,5-dicarboxamide derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of 1-ethyl-1H-imidazole-4,5-dicarboxamide: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of 1-ethyl-1H-imidazole-4,5-dicarboxamide. The synthesis is presented as a three-stage process, commencing with the commercially available diethyl 1H-imidazole-4,5-dicarboxylate. The protocol outlines the N-ethylation of the imidazole ring, followed by hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, and subsequent amidation to yield the target compound. This application note is intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

Imidazole derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and drug development. The imidazole core is a key structural motif in many biologically active molecules. Specifically, imidazole-4,5-dicarboxamides have been investigated for their potential as therapeutic agents. This protocol details a reliable method for the preparation of 1-ethyl-1H-imidazole-4,5-dicarboxamide, a specific derivative that may be of interest for further biological evaluation.

Overall Synthetic Scheme

The synthesis of 1-ethyl-1H-imidazole-4,5-dicarboxamide is proposed to proceed through the following three steps, starting from diethyl 1H-imidazole-4,5-dicarboxylate:

Application Notes and Protocols for High-Throughput Screening of 1-ethyl-1H-imidazole-4,5-dicarboxamide

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-ethyl-1H-imidazole-4,5-dicarboxamide in high-throughput screening (HTS) campaigns. The imidazole scaffold is a well-recognized privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds.[1][2] This document outlines a representative kinase inhibition assay as a primary screening platform, a common application for novel small molecules in drug discovery.

Introduction

1-ethyl-1H-imidazole-4,5-dicarboxamide is a synthetic heterocyclic compound. The imidazole core is a key feature in many targeted therapies, including kinase inhibitors.[3] High-throughput screening allows for the rapid evaluation of large compound libraries to identify potential drug candidates.[4][5][6] This document provides a framework for assessing the inhibitory potential of 1-ethyl-1H-imidazole-4,5-dicarboxamide against a generic serine/threonine kinase, a common target class in oncology and immunology.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data that could be generated for 1-ethyl-1H-imidazole-4,5-dicarboxamide in a kinase inhibition HTS campaign.

Table 1: Primary HTS Assay Results for Kinase X Inhibition

| Compound ID | Concentration (µM) | Percent Inhibition (%) | Hit Flag |

| 1-ethyl-1H-imidazole-4,5-dicarboxamide | 10 | 85.2 | 1 |

| Staurosporine (Positive Control) | 1 | 99.5 | 1 |

| DMSO (Negative Control) | - | 0.5 | 0 |

Table 2: Dose-Response Analysis of 1-ethyl-1H-imidazole-4,5-dicarboxamide against Kinase X

| Compound ID | IC50 (µM) | Hill Slope |

| 1-ethyl-1H-imidazole-4,5-dicarboxamide | 2.5 | 1.1 |

| Staurosporine | 0.015 | 1.0 |

Table 3: Selectivity Profiling against a Panel of Kinases

| Kinase Target | 1-ethyl-1H-imidazole-4,5-dicarboxamide IC50 (µM) |

| Kinase X | 2.5 |

| Kinase Y | > 50 |

| Kinase Z | 15.8 |

Experimental Protocols

Protocol 1: High-Throughput Screening for Kinase X Inhibition using an ADP-Glo™ Assay

This protocol is designed for a 384-well plate format, suitable for automated HTS.[7]

Materials:

-

1-ethyl-1H-imidazole-4,5-dicarboxamide (Test Compound)

-

Kinase X (e.g., recombinant human PKA)

-

Kinase substrate peptide (e.g., Kemptide)

-

ATP

-

Staurosporine (Positive Control)

-

DMSO (Vehicle Control)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white, flat-bottom plates

-

Multichannel pipettes or automated liquid handler

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Plating:

-

Prepare a 10 mM stock solution of 1-ethyl-1H-imidazole-4,5-dicarboxamide in DMSO.

-

Using an acoustic liquid handler or serial dilution, prepare a concentration series of the test compound. For a primary screen, a single concentration of 10 µM is often used.

-

Dispense 50 nL of the compound solutions, positive control (Staurosporine), and negative control (DMSO) into the appropriate wells of a 384-well plate.

-

-

Kinase Reaction:

-

Prepare a 2X kinase/substrate solution containing Kinase X and the substrate peptide in the reaction buffer.

-

Prepare a 2X ATP solution in the reaction buffer.

-

Add 5 µL of the 2X kinase/substrate solution to each well.

-

Add 5 µL of the 2X ATP solution to each well to initiate the kinase reaction. The final reaction volume is 10 µL.

-

Incubate the plate at room temperature for 1 hour.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signalcompound - Signalbackground) / (SignalDMSO - Signalbackground))

-

Identify "hits" as compounds exhibiting inhibition above a predefined threshold (e.g., >50%).[7]

-

Protocol 2: Cell-Based Assay for Cytotoxicity Assessment

This protocol is used to evaluate the general cytotoxicity of hit compounds.

Materials:

-

HeLa cells (or other suitable cell line)

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

1-ethyl-1H-imidazole-4,5-dicarboxamide

-

Doxorubicin (Positive Control for cytotoxicity)

-

DMSO (Vehicle Control)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

384-well clear-bottom, white-walled plates

-

Multichannel pipettes or automated liquid handler

-

Plate reader capable of luminescence detection

Procedure:

-

Cell Seeding:

-

Trypsinize and count HeLa cells.

-

Seed 2,000 cells in 40 µL of media per well in a 384-well plate.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Compound Addition:

-

Prepare a dose-response curve of 1-ethyl-1H-imidazole-4,5-dicarboxamide and Doxorubicin in DMSO.

-

Add 100 nL of compound solutions to the respective wells.

-

-

Incubation:

-

Incubate the plate for 48 hours at 37°C, 5% CO2.

-

-

Viability Measurement:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 40 µL of CellTiter-Glo® Reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate reader.

-

Calculate the percent viability relative to DMSO-treated control cells and determine the CC50 (50% cytotoxic concentration).

-

Visualizations

Caption: High-Throughput Screening Workflow.

Caption: Representative Kinase Signaling Pathway Inhibition.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Chemical biology - Wikipedia [en.wikipedia.org]

- 4. marinbio.com [marinbio.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

"application of 1-ethyl-1H-imidazole-4,5-dicarboxamide in cancer research"

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific compound 1-ethyl-1H-imidazole-4,5-dicarboxamide is not extensively documented in publicly available cancer research literature, the core scaffold of imidazole-4,5-dicarboxamide is a subject of significant interest. This application note will focus on the broader class of N,N'-disubstituted imidazole-4,5-dicarboxamides (I45DCs) , which have demonstrated notable potential as anticancer agents. These compounds are designed to mimic the structure of substituted adenosines, enabling them to interact with key cellular targets involved in cancer progression.[1] The primary mechanism of action for this class of compounds is the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a crucial enzyme in cell cycle regulation.[1]

Mechanism of Action: CDK2 Inhibition

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in the G1/S phase transition of the cell cycle.[2][3] In many cancers, the CDK2 signaling pathway is dysregulated, leading to uncontrolled cell proliferation.[4] N,N'-disubstituted imidazole-4,5-dicarboxamides are designed to competitively bind to the ATP-binding site of CDK2, thereby inhibiting its kinase activity.[1] This inhibition prevents the phosphorylation of downstream targets, such as the retinoblastoma protein (Rb), leading to cell cycle arrest and a subsequent reduction in tumor cell proliferation.[2]

Data Presentation: Antiproliferative Activity

The antiproliferative effects of various N,N'-disubstituted imidazole-4,5-dicarboxamide derivatives have been evaluated against several cancer cell lines. The most extensively studied is the human promyelocytic leukemia cell line, HL-60. The half-maximal inhibitory concentration (IC50) values for these compounds typically fall within the micromolar range, indicating potent anticancer activity.

| Compound Class | Cell Line | IC50 Range (µM) | Reference |

| N,N'-disubstituted imidazole-4,5-dicarboxamides | HL-60 | 2.5 - 25 | [1] |

Further research is required to delineate the specific IC50 values for individual derivatives and expand testing to a broader panel of cancer cell lines.

Experimental Protocols

Protocol 1: Synthesis of N,N'-disubstituted Imidazole-4,5-dicarboxamides

This protocol outlines a general four-step method for the synthesis of dissymmetric N,N'-disubstituted imidazole-4,5-dicarboxamides, adapted from established chemical synthesis procedures.[5]

Materials:

-

Imidazole-4,5-dicarboxylic acid

-

Thionyl chloride (SOCl2)

-

Dimethylformamide (DMF) (catalytic amount)

-

Primary amine (Amine 1)

-

A different primary amine (Amine 2)

-

Anhydrous solvents (e.g., THF, Chloroform)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Step 1: Formation of Acyl Imidazole Intermediate: Imidazole-4,5-dicarboxylic acid is treated with thionyl chloride and a catalytic amount of DMF to form a reactive intermediate.

-

Step 2: First Amine Addition: The intermediate is reacted with the first primary amine (Amine 1) to open the acyl imidazole bond, yielding a mono-substituted product.

-

Step 3: Cyclization: The mono-substituted product is cyclized in the presence of thionyl chloride and catalytic DMF to form a pyrazine intermediate.

-

Step 4: Second Amine Addition and Ring Opening: The pyrazine intermediate is reacted with a second, different primary amine (Amine 2) to open the pyrazine ring, yielding the final dissymmetric N,N'-disubstituted imidazole-4,5-dicarboxamide.

-

Purification: The final product is purified using standard techniques such as column chromatography.

Protocol 2: MTS Assay for Antiproliferative Activity in HL-60 Cells

This protocol describes a colorimetric assay to determine the viability of HL-60 cells after treatment with imidazole-4,5-dicarboxamide derivatives.[6][7]

Materials:

-

HL-60 human promyelocytic leukemia cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

96-well microtiter plates

-

Imidazole-4,5-dicarboxamide test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the imidazole-4,5-dicarboxamide compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Final Incubation: Incubate the plates for an additional 1 to 4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490-500 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Protocol 3: In Vitro CDK2 Kinase Assay

This protocol outlines a general method to assess the direct inhibitory effect of imidazole-4,5-dicarboxamide derivatives on CDK2 activity.[8][9]

Materials:

-

Recombinant active CDK2/Cyclin A or CDK2/Cyclin E complex

-

Histone H1 or a synthetic peptide substrate

-